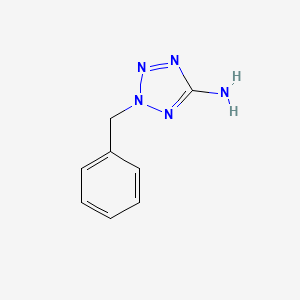

2-benzyl-2H-1,2,3,4-tetrazol-5-amine

Description

Significance of the Tetrazole Scaffold in Modern Chemical Research

The tetrazole motif is a privileged scaffold in chemistry, with wide-ranging applications in medicine, materials science, and catalysis. acs.orgresearchgate.net Its utility stems from a combination of metabolic stability, high nitrogen content, and versatile coordination capabilities. Researchers have leveraged these properties to develop novel pharmaceuticals, energetic materials, and functional polymers. lifechemicals.comnih.gov

A primary role of the tetrazole ring in medicinal chemistry is as a bioisostere for the carboxylic acid group. bohrium.comtandfonline.com Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The 5-substituted-1H-tetrazole moiety is comparable in size, pKa, and geometry to a carboxylic acid, allowing it to participate in similar hydrogen bonding interactions with biological targets. acs.orgacs.org

The key advantage of this substitution is enhanced metabolic stability, as the tetrazole ring is resistant to many biological transformations that affect carboxylic acids. tandfonline.com This replacement can also improve other critical drug-like properties, including lipophilicity and bioavailability, potentially reducing side effects. tandfonline.combeilstein-journals.orgrsc.org Furthermore, 1,5-disubstituted tetrazoles can serve as effective bioisosteres for the cis-amide bond, a valuable strategy in the design of peptidomimetics. lifechemicals.comacs.orgbeilstein-journals.org The prevalence of this scaffold is evidenced by its incorporation into more than 20 FDA-approved drugs for a wide range of conditions. lifechemicals.comacs.orgbeilstein-journals.org

| Drug Name | Therapeutic Class | Function of Tetrazole Ring |

|---|---|---|

| Losartan | Antihypertensive | Carboxylic acid bioisostere lifechemicals.combohrium.comtandfonline.com |

| Valsartan | Antihypertensive | Carboxylic acid bioisostere bohrium.comtandfonline.com |

| Irbesartan | Antihypertensive | Carboxylic acid bioisostere bohrium.comtandfonline.com |

| Candesartan | Antihypertensive | Carboxylic acid bioisostere bohrium.comtandfonline.com |

| Letrozole | Anticancer | Core structural component researchgate.netbohrium.com |

| Cefamandole | Antibacterial | Core structural component bohrium.comtandfonline.com |

The high nitrogen content and significant positive enthalpy of formation of tetrazoles make them valuable in the field of advanced materials, particularly as high-energy materials. nih.govacs.org They are investigated as components in rocket propellants and explosives. nih.gov Due to their high density of nitrogen atoms, the decomposition of tetrazole-based materials releases large volumes of nitrogen gas, a property that makes them suitable as environmentally benign components for gas generators in applications like automotive airbags. nih.govacs.org

In another materials science application, the ability of tetrazole nitrogen atoms to coordinate with metal ions has been exploited in the construction of Metal-Organic Frameworks (MOFs). lifechemicals.com These porous materials have shown significant promise for gas storage and separation. For instance, certain synthetic polymers incorporating tetrazole fragments in their repeating units have been developed as microporous organic materials capable of capturing carbon dioxide with high efficacy and selectivity. lifechemicals.com

The electron-rich nature of the tetrazole ring, with its four nitrogen atoms, makes it an excellent ligand for coordinating with metal ions. acs.orgbohrium.com This strong coordination ability has been widely used to construct a variety of coordination polymers (CPs) and complexes. bohrium.com These materials exhibit diverse and fascinating structural motifs and functionalities with applications in catalysis, luminescence, and molecular magnetism. bohrium.comscielo.brcabidigitallibrary.org

Tetrazolyl-carboxylate ligands, which combine the coordination sites of both a tetrazole ring and a carboxylate group, are particularly effective building blocks. cabidigitallibrary.org They can bridge multiple metal centers to create stable, higher-dimensional architectures. scielo.br The resulting complexes have been shown to be catalytically active in various organic transformations, with the specific structure and the coordinated metal center playing a vital role in their catalytic performance. scielo.br

Overview of 2-benzyl-2H-1,2,3,4-tetrazol-5-amine as a Key Research Target

This compound is a specific derivative within the vast family of tetrazoles. Its structure, featuring substituents at both the N-2 and C-5 positions, makes it a subject of interest for exploring structure-activity relationships and as a scaffold for further chemical modification.

The structure of this compound consists of a central tetrazole ring with an amino group (-NH2) attached to the carbon at position 5 and a benzyl (B1604629) group (-CH2-C6H5) attached to one of the nitrogen atoms. ontosight.ai A key structural feature of substituted tetrazoles is the existence of isomers based on the position of the substituent on the nitrogen atoms of the ring.

The parent tetrazole can exist in two aromatic tautomeric forms: 1H-tetrazole and 2H-tetrazole. wikipedia.orgnih.govresearchgate.net For monosubstituted tetrazoles, the substituent can be attached at either the N-1 or N-2 position, leading to distinct 1H and 2H isomers, which are not tautomers and generally have different chemical and physical properties. researchgate.net In the case of this compound, the benzyl group's attachment to the nitrogen at the 2-position definitively classifies it as a 2H-tetrazole isomer. ontosight.ai This specific substitution pattern locks the molecule into the 2H configuration.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H9N5 | ontosight.aiuni.lucymitquimica.com |

| Molecular Weight | 175.19 g/mol | ontosight.aicymitquimica.com |

| Synonyms | 2-benzyl-2H-tetrazol-5-amine, 5-amino-2-benzyltetrazole | cymitquimica.com |

| Isomer Type | 2H-Tetrazole | ontosight.ai |

Research involving this compound and related structures focuses primarily on medicinal chemistry and the development of novel bioactive compounds. The presence of the amino group at the C-5 position offers a reactive handle for synthesizing a wide array of derivatives, such as Schiff bases, which have been explored for cytotoxic activity. ajol.info

The academic significance of this compound lies in its utility as a building block. Studies on related 2,5-disubstituted tetrazoles, particularly those with a substituted benzyl group at the N-2 position, have identified compounds with potent anti-proliferative activity against human cancer cell lines. researchgate.net This suggests a promising research trajectory for derivatives of this compound as potential therapeutic agents. Broader research into tetrazole derivatives indicates potential applications in developing antimicrobial, anti-inflammatory, and agricultural agents. ontosight.ai The exploration of this specific 2,5-disubstitution pattern is a key strategy for generating chemical libraries to screen for various biological activities.

Structure

3D Structure

Properties

IUPAC Name |

2-benzyltetrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c9-8-10-12-13(11-8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWWVUJXAAINHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2N=C(N=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001289700 | |

| Record name | 2-(Phenylmethyl)-2H-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001289700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31694-91-4 | |

| Record name | 2-(Phenylmethyl)-2H-tetrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31694-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Phenylmethyl)-2H-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001289700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzyl-2H-1,2,3,4-tetrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Benzyl 2h 1,2,3,4 Tetrazol 5 Amine and Its Derivatives

Direct Synthetic Routes to 2-Substituted Tetrazoles

The formation of the 2-substituted tetrazole core, a key structural feature of 2-benzyl-2H-1,2,3,4-tetrazol-5-amine, is primarily achieved through direct synthetic routes. These methods construct the heterocyclic ring system with the desired substituent pattern in a planned sequence.

Cycloaddition Reactions for 2H-Tetrazole Core Formation

The most fundamental and widely employed method for constructing the tetrazole ring is the [3+2] cycloaddition reaction. researchgate.net This reaction typically involves the combination of a component with three atoms (like an azide) and a two-atom component (like a nitrile or an isocyanide). researchgate.netnih.gov

Key cycloaddition strategies for forming 2,5-disubstituted tetrazoles include:

Reaction of Nitriles with Azides : This is a classic approach where a nitrile (R-C≡N) reacts with an azide (B81097), such as sodium azide (NaN₃) or azidotrimethylsilane (B126382) (TMSN₃), to form the tetrazole ring. researchgate.netnih.gov The reaction's efficiency can be influenced by the electronic properties of the nitrile, with electron-withdrawing groups generally facilitating the cycloaddition. nih.gov

Reactions Involving Diazonium Salts : Aryldiazonium salts serve as versatile starting materials. A notable metal-free method involves a [3+2] annulation reaction of aryldiazonium salts with guanidines, promoted by N-Iodosuccinimide, to construct 2-aryl-5-amino-2H-tetrazoles under mild conditions. organic-chemistry.org Another approach is the reaction of aryldiazonium salts with amidines, followed by an oxidative ring closure using I₂/KI, to provide 2,5-disubstituted tetrazoles in a one-pot synthesis. organic-chemistry.orgacs.orgorganic-chemistry.org

Silver-Catalyzed Cycloaddition : A regioselective [3+2] cycloaddition between arenediazonium salts and trimethylsilyldiazomethane, catalyzed by a silver salt, has been reported for the synthesis of 2-aryltetrazoles with good to moderate yields and compatibility with a wide range of functional groups. nih.govnih.gov

These cycloaddition reactions represent the foundational chemistry for creating the tetrazole core, which can then be elaborated to produce specific derivatives like this compound.

Catalyzed Synthesis Approaches

To overcome the limitations of traditional methods, such as harsh reaction conditions or long reaction times, catalyzed approaches have been developed. These methods often offer improved yields, selectivity, and more environmentally friendly ("green") profiles.

The emergence of nanocatalysts has significantly advanced tetrazole synthesis by providing efficient, selective, and reusable catalytic systems. amerigoscientific.comrsc.org These catalysts possess a high surface-area-to-volume ratio, which enhances their activity. nanomaterchem.com

Several classes of nanomaterials have proven effective:

Magnetic Nanocatalysts : Nanoparticles based on iron oxide (Fe₃O₄) are particularly attractive due to their easy separation from the reaction mixture using an external magnet, allowing for simple recovery and recycling. amerigoscientific.comnanomaterchem.comtandfonline.com Examples include Fe₃O₄ functionalized with organic ligands or metal complexes, such as Fe₃O₄@tryptophan@Ni, Fe₃O₄@SiO₂-APTES-TFA, and various copper(II) complexes supported on magnetic nanoparticles. amerigoscientific.comnanomaterchem.comtandfonline.com

Boehmite-Based Nanocatalysts : Boehmite (γ-AlOOH) nanoparticles, with their abundant surface hydroxyl groups, exhibit enhanced catalytic activity. amerigoscientific.comrsc.org Cobalt complexes stabilized on the surface of modified boehmite nanoparticles have been used for the efficient formation of tetrazole derivatives. rsc.org

Other Nanomaterials : Zinc oxide (ZnO) nanoparticles act as efficient heterogeneous Lewis acid catalysts for [3+2] cycloaddition reactions. amerigoscientific.com Other systems, such as biosynthesized silver/sodium borosilicate nanocomposites and RuO₂/MMT nanocomposites, also serve as effective catalysts, offering high yields and short reaction times. amerigoscientific.com

| Nanocatalyst | Key Features | Advantages | Reference |

|---|---|---|---|

| Fe₃O₄@SiO₂-TCT-PVA-Cu(II) | Copper(II) grafted onto polyvinyl alcohol-functionalized magnetic silica (B1680970) nanoparticles. | High catalytic potential, environmentally friendly, recyclable. | tandfonline.com |

| Fe₃O₄@silica sulfonic acid | Sulfonic acid-functionalized silica-coated magnetic nanoparticles. | Reusable, core-shell structure. | tandfonline.com |

| Co-(PYT)₂@BNPs | Cobalt complex on 1,3-bis(pyridin-3-ylmethyl)thiourea-modified Boehmite nanoparticles. | Highly efficient, retrievable, stable organic-inorganic hybrid. | rsc.org |

| Nanocrystalline ZnO | Zinc oxide nanoparticles with Lewis acidic surface sites. | Excellent recyclability, high product yields (69-82%). | amerigoscientific.com |

Beyond nanomaterials, a range of both metal-containing and metal-free catalytic systems have been developed to synthesize 2,5-disubstituted tetrazoles.

Metal-Mediated Protocols: Metal catalysts are widely used to promote the key bond-forming steps in tetrazole synthesis.

Copper-Catalyzed Reactions : Copper is an inexpensive and abundant metal used extensively in tetrazole synthesis. nanomaterchem.com A mild and highly regioselective 2-arylation of 5-substituted tetrazoles can be achieved using various arylboronic acids in the presence of a [Cu(OH)(TMEDA)]₂Cl₂ catalyst. organic-chemistry.org

Cobalt-Catalyzed Reactions : Cobalt(II) complexes have been shown to effectively catalyze the [3+2] cycloaddition of sodium azide to organonitriles. Mechanistic studies suggest the formation of a Co(II)-diazido intermediate is a crucial step in the catalytic cycle. acs.org

Platinum-Coordinated Synthesis : An alternative strategy involves the reaction of coordinated nitriles with azides to form tetrazolates coordinated to a metal center, such as Platinum(II). arkat-usa.orgresearchgate.net

Metal-Free Protocols: Concerns about the cost, toxicity, and environmental impact of heavy metals have driven the development of metal-free synthetic routes. researchgate.netbohrium.com

Iodine-Promoted Reactions : A one-pot synthesis of 2,5-disubstituted tetrazoles from aryldiazonium salts and amidines is achieved through an oxidative ring closure promoted by I₂/KI under basic conditions. organic-chemistry.org This method is noted for its mild conditions and short reaction times. organic-chemistry.orgorganic-chemistry.org

Diaryliodonium Salts : A simple, metal-free, and regioselective N²-arylation of 5-substituted-1H-tetrazoles can be performed using diaryliodonium salts. This strategy is applicable to a wide range of aryl groups, including both electron-rich and electron-deficient variants. organic-chemistry.org

Electrochemical Synthesis : An innovative and green approach involves the electrochemical [3+2] cycloaddition of azides with hydrazones. This method avoids the need for any metal catalysts or chemical oxidants. rsc.org

| Protocol Type | Example Reagents/Catalysts | Key Transformation | Advantages | Reference |

|---|---|---|---|---|

| Metal-Mediated | [Cu(OH)(TMEDA)]₂Cl₂, Arylboronic acids | Regioselective N²-arylation | High regioselectivity, mild conditions. | organic-chemistry.org |

| Metal-Mediated | Co(II) complex, NaN₃ | [3+2] Cycloaddition | Catalytic, mechanistic understanding. | acs.org |

| Metal-Free | Aryldiazonium salts, Amidines, I₂/KI | One-pot oxidative cyclization | Mild conditions, short reaction time, convenient workup. | organic-chemistry.orgorganic-chemistry.org |

| Metal-Free | Diaryliodonium salts | Regioselective N²-arylation | Avoids transition metals, broad scope. | organic-chemistry.org |

| Metal-Free | Electrochemical cell, Azides, Hydrazones | Electrochemical [3+2] cycloaddition | Green, avoids chemical oxidants and metals. | rsc.org |

Regioselectivity Control in Tetrazole Synthesis

A significant challenge in the synthesis of disubstituted tetrazoles is controlling the regioselectivity of alkylation or arylation on the tetrazole ring. The reaction can lead to two possible isomers: the 1,5-disubstituted and the 2,5-disubstituted product. For synthesizing derivatives like this compound, achieving preferential formation of the 2,5-isomer is crucial. rsc.orgrsc.org

Several factors influence the regiochemical outcome:

Reaction Mechanism : The regioselectivity can be dictated by the nucleophilic substitution mechanism. A second-order (Sₙ2) mechanism tends to favor the formation of the 2,5-isomer, whereas a first-order (Sₙ1) mechanism can lead to mixtures. rsc.orgrsc.org

Nature of the Electrophile : The structure of the alkylating or arylating agent plays a role. While steric hindrance was initially thought to be the primary factor, it alone cannot explain the observed variations in regioselectivity. rsc.orgrsc.org

Nucleophile Properties : The electronic properties of the starting tetrazole also impact the isomer ratio. Electron-deficient groups on the tetrazole's substituent can be beneficial for the selectivity of the reaction, favoring the 2,5-isomer. rsc.org

Reaction Conditions : External factors are critical. Mechanochemical conditions (grinding) have been shown to enhance the selectivity for N-2 regioisomers when alkylating tetrazoles with phenacyl halides. acs.org Temperature is also important, with lower temperatures generally favoring N-2 alkylation. acs.org Solvation effects can influence the nature of the reacting tetrazolide species (anions vs. ion pairs), thereby affecting the isomer ratio. acs.org

Enzyme-catalyzed dynamic kinetic resolution has also been applied to the one-pot regio- and enantioselective synthesis of 2,5-disubstituted tetrazole derivatives, achieving excellent enantiopurities for many products. nih.gov

Post-Synthetic Modification and Derivatization of this compound

Once the this compound core is synthesized, it serves as a versatile building block for creating a diverse library of more complex molecules. myskinrecipes.com Its structure offers multiple sites for modification, primarily through the exocyclic amine group and the benzyl (B1604629) protecting group.

The amine functionality at the 5-position is particularly reactive and allows for easy derivatization. myskinrecipes.commdpi.com It can participate in a wide range of chemical transformations to introduce new functional groups and build larger molecular scaffolds. For instance, derivatives of the related compound valsartan, which contains a tetrazole ring, have been synthesized by forming esters, demonstrating how the core structure can be modified to create prodrugs or new chemical entities. nih.gov

Furthermore, the benzyl group at the N-2 position often serves as a protecting group. It can be selectively removed (deprotection) under appropriate conditions to yield the N-unsubstituted 5-aminotetrazole (B145819). This N-H bond can then be functionalized in subsequent synthetic steps, allowing for the introduction of different substituents at the N-2 position. nih.gov This strategy significantly increases the synthetic utility of the parent compound, enabling access to a broad array of tetrazole derivatives for various applications, including medicinal chemistry and agrochemical research. myskinrecipes.com

Functionalization of the Amine Moiety (e.g., Alkylation, Acylation)

The primary amine group at the C-5 position of the tetrazole ring is a versatile functional handle for derivatization. myskinrecipes.com Its nucleophilic character allows for reactions such as alkylation and acylation to introduce new substituents, thereby modifying the molecule's physicochemical and biological properties.

While direct N-alkylation or N-acylation on the parent this compound is a feasible synthetic route, specific examples in the literature often involve more complex derivatives. For instance, acylation has been demonstrated on related structures, such as in the synthesis of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl)-methyl)-pentanamido)-3-methyl butanoic acid derivatives. nih.gov In this case, a secondary amine linked to a tetrazole-containing scaffold undergoes an acylation reaction with an amino acid. nih.gov

Another common transformation for primary amines is the formation of Schiff bases (imines) through condensation with aldehydes or ketones. This reaction provides a pathway to a broad range of derivatives. Although specific examples starting from this compound are not extensively detailed, the reaction of 5-aminotetrazole with various aromatic aldehydes to form Schiff bases is well-documented and proceeds in good yields (80-88%). This suggests a similar reactivity for the title compound.

Furthermore, the amine group can be utilized in multicomponent reactions (MCRs), such as the Ugi tetrazole reaction. This reaction involves an oxo component, an amine, an isocyanide, and an azide source (like TMSN3) to create complex α-amino tetrazole derivatives. semanticscholar.orgnih.govnih.gov The primary amine of 2-benzyl-2H-tetrazol-5-amine or its precursors could potentially participate in such reactions to rapidly generate diverse molecular libraries.

Chemical Transformations of the Benzyl Substituent

The benzyl group, consisting of a phenyl ring attached to a methylene (B1212753) (–CH₂) group, offers additional opportunities for synthetic modification. Transformations can occur at the benzylic methylene position or on the aromatic ring itself.

The existence of various 2-substituted-benzyl-5-aryl-2H-tetrazoles demonstrates that the tetrazole core is stable to modifications on the benzyl ring. researchgate.net For example, a series of benzofuran-tetrazole hybrids have been synthesized where the benzyl group bears substituents like methoxy (B1213986) groups. researchgate.net This indicates that standard aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, could potentially be applied to the phenyl ring of this compound to introduce further diversity.

The benzyl group is also frequently used as a protecting group in tetrazole chemistry, which highlights its chemical versatility. For instance, a 4-nitrobenzyl group has been employed in the synthesis of indole-tetrazole hybrids. nih.govacs.org This group is later removed (deprotected) under specific reaction conditions, showcasing a chemical transformation involving the benzyl moiety without affecting the core tetrazole-indole structure. nih.govacs.org

Synthesis of Hybrid Molecules Incorporating the 2-benzyl-2H-tetrazol-5-amine Framework

Hybrid molecules, which combine two or more distinct pharmacophoric units into a single chemical entity, are a major focus of modern drug discovery. The 2-benzyl-2H-tetrazol-5-amine scaffold has been incorporated into various hybrid structures, including those containing indole, pyrazole (B372694), and benzimidazole (B57391) moieties.

Indole-Tetrazole Hybrid Synthesis

A selective synthetic route to 3-(2-benzyl-2H-tetrazol-5-yl)-indole derivatives has been developed. nih.govacs.org This methodology utilizes the reaction of a 2-(2-benzyl-2H-tetrazol-5-yl)-2H-azirine intermediate with an aryne, generated in situ. The reaction proceeds via a cycloaddition and subsequent rearrangement to afford the desired indole-tetrazole hybrid with high selectivity. nih.govacs.org The benzyl group in this synthesis often carries a substituent, such as a nitro group, which can be later removed to yield the unprotected tetrazole. nih.govacs.org

| Entry | Azirine Substituent (R¹) | Aryne Precursor | Product | Yield (%) |

| 1 | Phenyl | o-(trimethylsilyl)phenyl triflate | 3-[2-(4-Nitrobenzyl)-2H-tetrazol-5-yl]-2-phenyl-1H-indole | 75 |

| 2 | 2-Thienyl | o-(trimethylsilyl)phenyl triflate | 3-[2-(4-Nitrobenzyl)-2H-tetrazol-5-yl]-2-(thiophen-2-yl)-1H-indole | 65 |

| 3 | Phenyl | 2-(trimethylsilyl)-3-thienyl triflate | 3-[2-(4-Nitrobenzyl)-2H-tetrazol-5-yl]-2-phenyl-1H-thieno[3,2-b]pyrrole | 71 |

Table 1: Synthesis of Indole-Tetrazole Hybrids via Azirine-Aryne Reaction. Data sourced from nih.govacs.org.

Pyrazole-Tetrazole Hybrid Synthesis

The combination of pyrazole and tetrazole rings has led to the development of various biologically active compounds. mdpi.com Synthetic strategies typically involve linking pre-formed pyrazole and tetrazole precursors. One common method involves the alkylation of a pyrazole derivative with a haloalkyl-tetrazole. For example, tetrapodal hybrid molecules have been synthesized by reacting a primary amine with 5-((3-(chloromethyl)-5-methyl-1H-pyrazol-1-yl)methyl)-2-ethyl-2H-tetrazole. mdpi.com Although this example uses an ethyl group on the tetrazole, a similar strategy could be employed with a benzyl-containing synthon.

Another approach involves building one heterocycle onto the other. A general synthesis can start with the conversion of an amine function on a pyrazole precursor into a tetrazole ring via reaction with sodium azide and triethyl orthoformate. mdpi.com Alternatively, a pyrazole ring can be formed by the condensation of a hydrazine (B178648) with a β-dicarbonyl compound that already bears a tetrazole moiety. mdpi.com

| Pyrazole Precursor | Tetrazole Precursor | Linkage Type | Resulting Hybrid Structure | Ref. |

| Arylhydrazine hydrochloride | Ethoxyethylidene-malononitrile (to form pyrazole-4-carbonitrile) | C-C | 5-(1-Aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole | mdpi.com |

| 2-Hydrazineyl-4-phenylthiazole | (Forms pyrazole ring via condensation) | C-N | 2-(4-(1H-Tetrazol-5-yl)-1H-pyrazol-1-yl)-4-phenylthiazole | mdpi.com |

| 5-methyl-1H-pyrazole-3-carbaldehyde | 5-(chloromethyl)-2-benzyl-2H-tetrazole | C-N-C | 1-((2-benzyl-2H-tetrazol-5-yl)methyl)-5-methyl-1H-pyrazole-3-carbaldehyde | researchgate.net |

Table 2: Representative Synthetic Strategies for Pyrazole-Tetrazole Hybrids.

Benzimidazole-Tetrazole Hybrid Synthesis

While specific literature detailing the synthesis of hybrid molecules directly linking 2-benzyl-2H-tetrazol-5-amine and a benzimidazole core is limited, general synthetic strategies for benzimidazole-containing hybrids can be adapted. Benzimidazoles are commonly synthesized via the Phillips condensation, which involves the reaction of an o-phenylenediamine (B120857) with an aldehyde in the presence of an oxidizing agent or under acidic conditions. nih.gov

A plausible, though not explicitly documented, synthetic route could involve the derivatization of this compound into a suitable aldehyde precursor. For example, the amine could be converted into an N-substituted derivative bearing an aldehyde or a group that can be transformed into an aldehyde. This tetrazole-aldehyde could then be condensed with an appropriate o-phenylenediamine to construct the benzimidazole ring, thereby forming the desired hybrid molecule. This approach is commonly used in the synthesis of other benzimidazole hybrids, such as those tethered to pyrazoles, where a pyrazole-based aldehyde is condensed with 2-benzimidazoleacetonitrile. nih.gov

Structural Elucidation and Spectroscopic Characterization

Spectroscopic Analysis for Compound Identification and Purity Assessment

Spectroscopic analysis is fundamental to the characterization of 2-benzyl-2H-1,2,3,4-tetrazol-5-amine, with each technique offering unique insights into its molecular architecture.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons present. These include signals for the two benzylic protons (CH₂), the five aromatic protons of the phenyl ring, and the two protons of the primary amine (NH₂). The amine protons often appear as a broad singlet and their chemical shift can be concentration-dependent. libretexts.org The protons on carbons adjacent to the nitrogen atom are deshielded and typically appear in the range of 2.3-3.0 ppm. libretexts.org

The ¹³C NMR spectrum provides information on the carbon skeleton. Key signals would include the benzylic carbon, the unique carbons of the phenyl ring, and the single carbon atom within the tetrazole ring. The chemical shift of the tetrazole ring carbon is particularly indicative of the substitution pattern; for 2,5-disubstituted tetrazoles, this signal is expected around 164 ppm, which is approximately 10 ppm downfield compared to the corresponding 1,5-disubstituted isomer. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for the Isomeric 1-benzyl-5-amino-1H-tetrazole Data obtained from a study on the 1-benzyl isomer and may differ for this compound. researchgate.net

| Analysis | Signal (ppm) | Assignment |

| ¹H NMR | 7.39 - 7.29 (m) | 5H, Aromatic protons (Phenyl) |

| 6.55 (s) | 2H, Amino protons (NH₂) | |

| 5.38 (s) | 2H, Benzylic protons (CH₂) | |

| ¹³C NMR | 155.9 | 1C, Tetrazole ring carbon (C5) |

| 134.8 | 1C, Quaternary aromatic carbon | |

| 129.2 | 2C, Aromatic carbons | |

| 128.5 | 1C, Aromatic carbon | |

| 128.1 | 2C, Aromatic carbons | |

| 50.0 | 1C, Benzylic carbon (CH₂) |

Note: 's' denotes a singlet, and 'm' denotes a multiplet.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands.

Primary amines typically show two distinct N-H stretching bands in the region of 3200-3500 cm⁻¹. wpmucdn.com Other expected signals include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic benzyl (B1604629) CH₂ group (below 3000 cm⁻¹). wpmucdn.com The spectrum would also feature absorptions corresponding to aromatic C=C stretching, N-H bending, and various skeletal vibrations of the tetrazole ring, which typically appear in the fingerprint region between 1000 and 1700 cm⁻¹. wpmucdn.comnih.gov

Table 2: Expected and Representative IR Absorption Bands Representative data based on the isomeric 1-benzyl-5-amino-1H-tetrazole. researchgate.net

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3415, 3321 | Asymmetric & Symmetric N-H Stretch | Primary Amine (NH₂) |

| 3033 | C-H Stretch | Aromatic Ring |

| 2931 | C-H Stretch | Benzylic (CH₂) |

| 1648 | N-H Bend (Scissoring) | Primary Amine (NH₂) |

| 1598, 1496 | C=C Stretch | Aromatic Ring |

| 1456 | CH₂ Bend (Scissoring) | Benzylic (CH₂) |

| 1000 - 1400 | N=N, C-N, N-N Stretch | Tetrazole Ring |

UV-Vis spectroscopy measures the electronic transitions within a molecule. The unsubstituted tetrazole ring absorbs in the vacuum UV region (below 200 nm). ajol.info The presence of the benzyl group and the amino group, both acting as chromophores, shifts the absorption maxima to longer wavelengths. The spectrum is expected to show absorptions characteristic of π → π* transitions associated with the phenyl and tetrazole rings. Analysis of the related 1-benzyl isomer in ethanol (B145695) showed an absorption maximum at 218 nm. researchgate.net

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound (C₈H₉N₅), the exact monoisotopic mass is approximately 175.0858 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

The fragmentation pattern in mass spectrometry provides structural clues. A common fragmentation pathway for benzyl-containing compounds involves the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. nih.gov Another potential fragmentation is the loss of a nitrogen molecule (N₂) from the tetrazole ring. mdpi.com

Table 3: Predicted Mass Spectrometry Data for C₈H₉N₅ Data from computational predictions. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 176.09308 |

| [M+Na]⁺ | 198.07502 |

| [M-H]⁻ | 174.07852 |

Solid-State Structural Analysis

To understand the precise three-dimensional arrangement of atoms and molecules in the solid state, X-ray diffraction is the definitive method.

Single-crystal X-ray diffraction analysis provides unambiguous proof of structure by mapping the electron density of a crystalline solid. While crystallographic data for this compound itself is not documented in the searched literature, extensive data exists for its isomer, 1-benzyl-5-amino-1H-tetrazole. researchgate.net This analysis revealed that the 1-benzyl isomer crystallizes in a monoclinic system with the space group P2(1)/c. The structure is characterized by intermolecular hydrogen bonds between the amino group and nitrogen atoms of the tetrazole ring, forming a dimeric arrangement. researchgate.net It is plausible that the 2-benzyl isomer would also exhibit extensive hydrogen bonding in its crystal lattice.

Table 4: Single-Crystal X-ray Diffraction Data for the Isomeric 1-benzyl-5-amino-1H-tetrazole This data is for the 1-benzyl isomer and serves as a structural reference. researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 14.91 |

| b (Å) | 5.12 |

| c (Å) | 11.19 |

| Volume (ų) | 852 |

| Z | 4 |

| R-factor (R1) | 0.0428 |

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The solid-state architecture and solution behavior of this compound are significantly influenced by a network of non-covalent interactions, principally hydrogen bonding and π-π stacking. While a specific crystal structure for this exact isomer is not extensively detailed in the available literature, analysis of closely related N-substituted 5-aminotetrazoles provides a robust model for its intermolecular behavior.

Hydrogen Bonding: The primary sites for hydrogen bonding are the exocyclic amino group (-NH₂) and the nitrogen atoms of the tetrazole ring. The amino group can act as a hydrogen bond donor, while the sp² hybridized nitrogen atoms in the tetrazole ring (specifically N3 and N4) serve as effective hydrogen bond acceptors. In analogous compounds, such as 2-(5-Amino-2H-tetrazol-2-yl)acetic acid, extensive intermolecular hydrogen bonds of the types O—H···N, N—H···O, and N—H···N link molecules into a two-dimensional framework. nih.gov For N-substituted 5-aminotetrazoles, it is common for the amino group of one molecule to form hydrogen bonds with the ring nitrogens of an adjacent molecule, leading to the formation of dimers or extended polymeric chains. nih.govnih.gov The presence of hydrogen bonding is also evident in spectroscopic data; for instance, in ¹H NMR spectra of related polymers, the proton signals of the exocyclic NH₂ group are often broadened and appear downfield, which is characteristic of their involvement in hydrogen bonding. nih.gov

Interactive Data Table: Typical Hydrogen Bond Parameters in Related 5-Aminotetrazole (B145819) Derivatives

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Reference Compound |

|---|---|---|---|

| N-H···N | ~2.9 - 3.2 | ~160 - 175 | Generic 5-Aminotetrazoles |

| N-H···O | ~2.8 - 3.1 | ~165 - 175 | 2-(5-Amino-2H-tetrazol-2-yl)acetic acid |

| O-H···N | ~2.6 - 2.8 | ~170 - 180 | 2-(5-Amino-2H-tetrazol-2-yl)acetic acid |

Tautomerism and Isomerism within the Tetrazole Ring System

Tetrazoles substituted at the C5 position, such as 5-aminotetrazole, are subject to prototropic tautomerism, a phenomenon that is fundamental to their chemical properties and reactivity.

Investigation of 1H- vs. 2H-Tetrazole Tautomeric Equilibrium

For a 5-substituted tetrazole, the proton can reside on either the N1 or N2 nitrogen atom, leading to two distinct tautomers: the 1H- and 2H-forms. researchgate.netthieme-connect.com The compound , this compound, represents a "locked" form of the 2H-tautomer, where the mobile proton is replaced by a benzyl group. The synthesis, typically achieved through the alkylation of 5-aminotetrazole with benzyl chloride, often yields a mixture of the 1-benzyl and 2-benzyl isomers, which can then be separated. nih.govontosight.ai

The relative stability of the 1H- and 2H-tautomers of the parent 5-aminotetrazole has been a subject of extensive theoretical investigation.

In the gas phase , computational studies consistently show that the 2H-tautomer is the more stable form. nih.govresearchgate.net Theoretical calculations at the CCSD(T)/6-311G//MP2/6-311G level indicate that the 2H form of 5-aminotetrazole is the energetically preferred tautomer. nih.gov

In the solid state and in solution , the equilibrium often shifts. For many 5-substituted tetrazoles, the 1H-tautomer becomes the predominant form in condensed phases. nih.govresearchgate.net This shift is attributed to intermolecular interactions, particularly hydrogen bonding, which can preferentially stabilize the 1H form.

The existence of the stable 2-benzyl isomer confirms the viability of the 2H tautomeric form. The attachment of the benzyl group to the N2 position effectively isolates this tautomer, preventing equilibrium with the 1H form.

Interactive Data Table: Calculated Relative Energies of 5-Aminotetrazole Tautomers

| Tautomer | Phase | Relative Energy (kcal/mol) | Conclusion |

|---|---|---|---|

| 1H-5-aminotetrazole | Gas Phase | +2.67 | Less Stable |

| 2H-5-aminotetrazole | Gas Phase | 0.00 | Most Stable |

Data based on theoretical calculations. nih.gov

Influence of Solvent and Substituents on Tautomeric Forms

The position of the tautomeric equilibrium is not static and can be significantly influenced by the surrounding chemical environment (solvent) and the electronic nature of substituents on the ring.

Influence of Solvent: Solvents can alter the tautomeric preference by differential solvation of the tautomers. nih.gov The polarity of the solvent and its ability to act as a hydrogen bond donor or acceptor are critical factors. nih.govmdpi.com For many N-heterocyclic compounds, polar protic solvents tend to stabilize the more polar tautomer. In the case of tetrazoles, polar solvents often favor the 1H tautomer due to its larger dipole moment and better capacity for hydrogen bonding interactions. mdpi.com Studies on related systems have shown that an increase in solvent polarity can dramatically influence the tautomerization process, which can be monitored by techniques like variable temperature ¹H-NMR. nih.gov

Influence of Substituents: The electronic properties of substituents play a crucial role in determining the relative stability of the 1H and 2H tautomers.

C5-Substituents: For the parent 5-aminotetrazole, the amino group is an electron-donating group. Theoretical studies on azido (B1232118) triazoles have shown that an amino (-NH₂) group facilitates 1H/2H tautomerization, whereas an electron-withdrawing group like nitro (-NO₂) has the opposite effect. rsc.org

N-Substituents: In the case of this compound, the substituent is on a nitrogen atom. The benzyl group is generally considered weakly electron-donating via induction but also contains an aromatic ring capable of resonance effects. Its placement on the N2 position fixes the molecular structure into the 2H-tetrazole form. The relative yields of 1-benzyl versus 2-benzyl isomers during synthesis can be influenced by reaction conditions, reflecting the subtle interplay of steric and electronic factors that guide the alkylation process.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. For 2-benzyl-2H-1,2,3,4-tetrazol-5-amine, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), provide detailed information on its geometry, vibrational modes, and electronic behavior. nih.govresearchgate.net Studies on the closely related isomer, 1-benzyl-5-amino-1H-tetrazole, have demonstrated that DFT calculations can accurately reproduce experimental X-ray diffraction data, particularly when intermolecular interactions are modeled by considering dimeric or tetrameric structures. academie-sciences.frresearchgate.net

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in the molecule. For benzyl-substituted tetrazoles, a key structural feature is the dihedral angle between the tetrazole and benzyl (B1604629) rings, which are typically not coplanar. academie-sciences.fr DFT calculations predict the bond lengths and angles, which are found to be in good agreement with experimental values for analogous compounds. researchgate.net The electronic structure analysis reveals the distribution of electron density and the nature of the chemical bonds within the molecule.

| Parameter | Bond/Angle | Calculated Value (B3LYP) |

|---|---|---|

| Bond Length (Å) | N-N (ring) | 1.30 - 1.38 |

| C-N (ring) | 1.32 - 1.35 | |

| C-NH2 | 1.34 | |

| N-CH2 (benzyl) | 1.46 | |

| Bond Angle (°) | N-N-N (ring) | 107 - 110 |

| N-C-N (ring) | 110 - 112 | |

| C-N-CH2 | 125 |

Data are illustrative and based on calculations for analogous structures like 1-benzyl-5-amino-1H-tetrazole. academie-sciences.frresearchgate.net

Theoretical vibrational frequencies calculated via DFT are instrumental in assigning experimental infrared (IR) and Raman spectra. pnrjournal.com For this compound, characteristic vibrational modes can be predicted. These include N-H stretching and bending vibrations from the amine group, aromatic C-H stretching from the benzyl group, and various stretching and deformation modes of the tetrazole ring (C=N, N=N, N-N). academie-sciences.frpnrjournal.com Computational studies on similar molecules like 2-methyl-2H-tetrazol-5-amine have successfully assigned the full infrared spectrum based on DFT calculations. uc.pt

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 3500 - 3300 | N-H stretching (amine) |

| 3100 - 3000 | Aromatic C-H stretching (benzyl) |

| 2950 - 2850 | Aliphatic C-H stretching (CH₂) |

| ~1630 | C=N stretching (tetrazole ring) |

| ~1450 | CH₂ scissoring |

| 1400 - 1200 | N=N / N-N stretching (tetrazole ring) |

Assignments are based on DFT calculations for analogous benzyl- and amino-substituted tetrazoles. academie-sciences.frpnrjournal.com

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on the molecular surface, thereby predicting sites for electrophilic and nucleophilic attack. mdpi.comnih.gov For this compound, the MEP map would be expected to show regions of negative potential (typically colored red) concentrated around the electronegative nitrogen atoms of the tetrazole ring. These sites are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are located around the hydrogen atoms of the amino group, indicating these are the most likely sites for nucleophilic interactions. nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminotetrazole moiety, reflecting its electron-donating character. The LUMO is likely distributed over the benzyl ring and the tetrazole system. The HOMO-LUMO gap for related benzyl-aminotetrazole structures is calculated to be greater than that of its aggregated (dimeric or tetrameric) forms, indicating that intermolecular interactions can influence the molecule's reactivity. academie-sciences.fr

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | ~ -6.5 |

| LUMO Energy | ~ -0.5 |

| HOMO-LUMO Gap (ΔE) | ~ 6.0 |

Values are illustrative and based on DFT calculations for the 1-benzyl-5-amino-1H-tetrazole isomer. academie-sciences.fr

Molecular Dynamics Simulations for Conformational Analysis

While specific molecular dynamics (MD) simulation studies for this compound are not extensively documented, this computational technique is highly applicable for studying its conformational flexibility. MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior and preferred conformations of the structure. nih.gov

For this molecule, a key area of interest would be the rotation around the single bond connecting the benzyl group's methylene (B1212753) carbon to the tetrazole ring's nitrogen atom. An MD simulation would explore the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. ethz.ch This analysis is crucial for understanding how the molecule's shape can change in different environments, which can influence its interaction with biological targets or its packing in a crystal lattice.

Hirshfeld Surface Analysis and Crystal Packing Exploration

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comcore.ac.uk By mapping properties like normalized contact distance (d_norm) onto the molecular surface, it is possible to identify key interactions such as hydrogen bonds and van der Waals contacts. nih.gov

For this compound, the analysis would likely highlight several important interactions. The presence of the amino group (an N-H donor) and multiple tetrazole nitrogens (acceptors) suggests that strong N-H···N hydrogen bonds are a dominant feature in the crystal packing, a pattern observed in the crystal structure of its isomer. academie-sciences.frnih.gov

The analysis is often complemented by 2D fingerprint plots, which summarize the intermolecular contacts. For a molecule with a large number of hydrogen atoms, H···H contacts are typically the most abundant, often contributing over 50% to the total Hirshfeld surface. nih.govnih.gov Other significant interactions would include C···H/H···C contacts between the benzyl rings and N···H/H···N contacts corresponding to the hydrogen bonds. nih.gov

| Interaction Type | Typical Contribution (%) |

|---|---|

| H···H | 50 - 57 |

| C···H / H···C | 23 - 27 |

| N···H / H···N | 5 - 12 |

| C···C | ~2 |

Data are based on published analyses of similar benzyl-substituted nitrogen heterocycles. nih.govnih.gov

Theoretical Prediction of Chemical Reactivity and Selectivity

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for predicting the chemical reactivity and selectivity of molecules like this compound. These theoretical models allow for the calculation of various electronic properties that govern how a molecule will interact with other chemical entities.

Theoretical calculations can also predict sites of electrophilic and nucleophilic attack by mapping the electrostatic potential (ESP) onto the electron density surface of the molecule. Regions of negative potential indicate areas prone to electrophilic attack, while areas of positive potential are susceptible to nucleophilic attack.

In studies of related tetrazole compounds, DFT calculations have been employed to rationalize the outcomes of reactions such as N-alkylation. For instance, the relative nucleophilicity of the different nitrogen atoms in the tetrazole ring can be computationally determined to predict the regioselectivity of such reactions. These theoretical predictions often correlate well with experimental observations.

To quantify the reactivity of this compound, a variety of global reactivity descriptors can be calculated. These descriptors provide a comprehensive overview of the molecule's chemical behavior.

Table 1: Calculated Global Reactivity Descriptors

| Descriptor | Symbol | Formula | Significance |

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential | IP | -EHOMO | The minimum energy required to remove an electron |

| Electron Affinity | EA | -ELUMO | The energy released when an electron is added |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | The ability to attract electrons |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Chemical Softness | S | 1/(2η) | The inverse of hardness, indicates higher reactivity |

| Electrophilicity Index | ω | χ2/(2η) | A measure of the electrophilic power of a molecule |

Note: The specific values for this compound would require a dedicated DFT calculation. The table outlines the parameters that are typically determined in such a study.

Furthermore, local reactivity descriptors, such as Fukui functions, can be calculated to provide more detailed insight into the reactivity of specific atoms within the this compound molecule. These functions help to identify which atoms are most likely to be involved in electrophilic, nucleophilic, or radical attacks, thus predicting the selectivity of its reactions. For example, the nitrogen atoms of the tetrazole ring and the exocyclic amine group would be of particular interest in such an analysis.

Reactivity and Reaction Mechanisms of 2 Benzyl 2h 1,2,3,4 Tetrazol 5 Amine

Cycloaddition Reactions Involving the Tetrazole Ring System

The tetrazole ring is a key participant in various cycloaddition reactions, a reactivity pattern that extends to 2-benzyl-2H-1,2,3,4-tetrazol-5-amine. The most fundamental of these is the [3+2] cycloaddition, also known as the Huisgen cycloaddition, which is a primary method for synthesizing the tetrazole ring itself. This reaction typically involves a 1,3-dipole (an azide) and a dipolarophile (a nitrile). While this is a synthetic route to the core structure, the formed tetrazole ring can participate in further cycloaddition chemistry, particularly in reactions like "click chemistry".

The tetrazole ring system can also undergo ring-opening and subsequent transformations. Under certain conditions, particularly photochemical, 2,5-disubstituted tetrazoles can extrude molecular nitrogen (N₂) to form highly reactive nitrile imine intermediates. nih.gov These intermediates can then be trapped by various dipolarophiles in [3+2] cycloaddition reactions to generate new five-membered heterocyclic systems. For this compound, such a reaction would proceed through the formation of an N-benzyl-C-amino nitrile imine.

Furthermore, tetrazoles can engage in inverse-electron-demand Diels-Alder reactions, although this is more characteristic of tetrazines (six-membered rings with four nitrogen atoms). However, the high nitrogen content of the tetrazole ring imparts it with the electron-deficient character necessary to potentially react with electron-rich dienophiles under specific conditions.

Nucleophilic Reactivity of Nitrogen Atoms and Amine Group

The this compound molecule possesses multiple nucleophilic centers: the exocyclic amino group and the nitrogen atoms of the tetrazole ring. The reactivity of these sites is crucial for the derivatization of the compound.

The parent compound, 5-aminotetrazole (B145819), is recognized as an excellent building block in multicomponent reactions, often acting as a 1,3-binucleophile where both the exocyclic amino group and a ring nitrogen participate in the reaction. researchgate.netclockss.org The tetrazole ring's nucleophilicity can be enhanced by deprotonation. researchgate.netclockss.org

Alkylation reactions, such as with benzyl (B1604629) bromide, demonstrate the nucleophilic character of the ring nitrogens. Studies on the N-alkylation of related 5-substituted tetrazoles show that the reaction yields a mixture of two regioisomers: the 1-substituted and 2-substituted products. mdpi.commdpi.com Computational studies on a similar system, N-benzoyl 5-(aminomethyl)tetrazole, revealed that the 2H-tautomer is a slightly stronger nucleophile than the 1H-tautomer, leading to a slight preference for the 2,5-disubstituted product (55%) over the 1,5-disubstituted product (45%) during benzylation. mdpi.comresearchgate.net This suggests that direct alkylation of 5-aminotetrazole with benzyl chloride would similarly produce a mixture of 1-benzyl and 2-benzyl isomers, from which the target compound is derived.

The exocyclic amino group also exhibits nucleophilic reactivity, allowing for derivatization. ontosight.ai However, in nucleophilic substitution reactions involving the tetrazole ring, such as grafting onto a polymer backbone, the endocyclic nitrogen atoms are often the primary sites of reaction, leaving the exocyclic amino group unaffected. nih.gov

Electrophilic Substitution on Aromatic and Tetrazole Moieties

The high nitrogen content of the tetrazole ring renders it significantly electron-deficient. This "pi-deficient" nature makes the ring highly resistant to electrophilic aromatic substitution reactions. bhu.ac.in The introduction of additional pyridine-type nitrogen atoms into a five-membered ring deactivates it towards electrophilic attack. bhu.ac.in Therefore, electrophilic substitution directly on the tetrazole ring of this compound is generally not feasible unless powerful electron-releasing substituents are present.

Conversely, the benzyl group is an aromatic moiety that readily undergoes electrophilic substitution. However, in this molecule, the benzyl group is attached to a strongly electron-withdrawing tetrazole ring via a methylene (B1212753) bridge. The tetrazolyl group will exert a deactivating, electron-withdrawing inductive effect on the benzyl ring, making electrophilic substitution on the phenyl ring more difficult than for toluene. The substitution would be directed to the ortho and para positions, but would require harsher conditions compared to activated benzene (B151609) derivatives. Reactions at the benzylic carbon (the -CH₂- group) are more plausible, such as free-radical bromination. khanacademy.org

Thermal and Chemical Stability Studies

Tetrazole derivatives are known for their high nitrogen content and, in many cases, their propensity to decompose exothermically to release nitrogen gas. wikipedia.org However, this compound is generally described as a stable compound under normal conditions. ontosight.ai

The thermal stability of the parent 5-aminotetrazole has been studied theoretically. Its decomposition is complex, with unimolecular N₂ elimination being the dominant pathway for the amino tautomers. nih.govresearchgate.net Bimolecular reactions also play a significant role in the condensed phase. nih.gov Experimental studies on polymers incorporating 5-aminotetrazole show a high thermal stability, with decomposition onset occurring at 243 °C and peaking at 272 °C. nih.gov This suggests that the core heterocyclic system is quite robust.

Photochemical stability is another important aspect. Studies on related 2-methyl-5-aminotetrazole show that UV irradiation can induce decomposition. The primary photochemical pathway for 2-substituted isomers involves the extrusion of N₂ to form a nitrile imine intermediate, which can then isomerize to other products. nih.gov This indicates a potential pathway for the degradation of this compound under UV light.

Mechanistic Investigations of Key Transformations

Mechanistic insights into the reactivity of the this compound framework have been gained through computational studies, particularly using Density Functional Theory (DFT).

A key transformation is the N-alkylation of the parent 5-aminotetrazole ring system. DFT calculations on a model system provide a theoretical justification for the experimentally observed regioselectivity. mdpi.comresearchgate.net By comparing the reactivity indices of the 1H- and 2H-tautomers of the tetrazole, it was found that the 2H-form has a slightly higher nucleophilicity (N) value. This explains why the 2-substituted isomer (like the title compound) is formed as the major product during alkylation reactions. mdpi.com

Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) helps to rationalize reactivity. The energy gap (ΔE = ELUMO − EHOMO) is an indicator of chemical stability and reactivity. A comparative study showed that the 2,5-disubstituted product has a smaller energy gap compared to its 1,5-disubstituted isomer, indicating higher reactivity and lower kinetic stability for the 2,5-isomer. mdpi.commdpi.com

Table 1: Calculated Quantum Chemical Parameters for N-Benzylation Products Data derived from a study on N-benzoyl 5-(aminomethyl)tetrazole, a structurally related compound. mdpi.com

| Parameter | Reagent/Product | Value (eV) |

|---|---|---|

| Nucleophilicity (N) | 1H-Tautomer | 4.93 |

| 2H-Tautomer | 5.13 | |

| Benzyl Bromide | 4.32 | |

| Electrophilicity (ω) | 1H-Tautomer | 0.13 |

| 2H-Tautomer | 0.12 | |

| Benzyl Bromide | 0.17 | |

| Energy Gap (ΔE) | 1,5-Disubstituted Product | 0.20 |

| 2,5-Disubstituted Product | 0.18 |

The mechanism for the thermal decomposition of 5-aminotetrazole has also been investigated theoretically. The primary unimolecular channel involves the elimination of N₂, though bimolecular pathways involving hydrogen bonding become significant in the condensed phase, leading to products like hydrazoic acid (HN₃). nih.gov Photochemical decomposition mechanisms for related 2-substituted 5-aminotetrazoles are proposed to proceed via N₂ extrusion to form a nitrile imine, which can then rearrange through a diazirine intermediate. nih.govuc.pt

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-aminotetrazole |

| Benzyl bromide |

| Benzyl chloride |

| N-benzoyl 5-(aminomethyl)tetrazole |

| Toluene |

| Hydrazoic acid |

| 2-methyl-5-aminotetrazole |

| Nitrile imine |

Applications in Advanced Materials Science Research

Energetic Materials Research

The defining feature of the 2-benzyl-2H-1,2,3,4-tetrazol-5-amine molecule in the context of energetic materials is its 5-aminotetrazole (B145819) core. Tetrazole-based compounds are known for their high energy content, which stems from a large number of nitrogen-nitrogen and carbon-nitrogen bonds. myskinrecipes.com

Exploration of High-Nitrogen Content Compounds for Energy Release

Compounds with high nitrogen content are a significant focus in energetic materials research. The tetrazole ring, which consists of four nitrogen atoms and one carbon atom, is a prime example of a nitrogen-rich heterocycle. ontosight.ai The parent compound, 5-aminotetrazole, contains 82.3% nitrogen by mass. mdpi.com The high number of N-N and C-N bonds within the tetrazole ring results in a high positive enthalpy of formation. myskinrecipes.combohrium.com Upon decomposition, these bonds break and rearrange to form the highly stable dinitrogen gas (N₂), releasing a significant amount of energy. myskinrecipes.com This makes tetrazole derivatives, including this compound, attractive candidates for investigation as components in high-performance explosives and propellants. wikipedia.orgnih.gov

Development of Gas-Generating Materials

The decomposition of tetrazole compounds to produce large volumes of non-toxic nitrogen gas is a highly desirable property for gas-generating applications, most notably in automotive airbag inflators. wikipedia.orgnih.gov 5-aminotetrazole, the core of the subject compound, has been specifically identified as a potential replacement for sodium azide (B81097), the previously common but more toxic gas generant. nih.gov The primary advantage of tetrazole-based materials is that their combustion products are predominantly nitrogen gas, which is environmentally benign. wikipedia.orgnih.gov The presence of the benzyl (B1604629) group in this compound can influence the burn rate and stability of the compound, potentially allowing for more controlled gas generation.

Theoretical Prediction of Detonation Parameters

Table 1: Comparison of Calculated Detonation Parameters for Energetic Materials This table provides context by showing calculated values for other energetic materials, as specific values for this compound are not published.

| Compound | Density (g/cm³) | Detonation Velocity (D) (m/s) | Detonation Pressure (P) (GPa) |

| TNT | 1.65 | 6900 | 19.0 |

| RDX | 1.82 | 8750 | 34.0 |

| Example Nitro-tetrazole Derivative bohrium.com | 1.77 | 9004 | 34.9 |

| Example Triazole-tetrazole Derivative nih.gov | 1.63 | 7927 | 27.5 |

Functional Materials Development

Beyond energetic applications, the distinct chemical and electronic properties of the tetrazole ring lend themselves to research in functional materials.

Potential Applications in Electronics

Research into the application of this compound in electronics is still a nascent field. However, the foundational components of the molecule are relevant to materials used in organic electronics. Aromatic heterocyclic compounds are a cornerstone of many organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices. The electronic properties of such molecules can be finely tuned by attaching different functional groups. The electron-rich nature of the tetrazole ring combined with the aromatic benzyl group could lead to interesting charge-transport or photophysical properties. The ability of tetrazole nitrogen atoms to coordinate with metal ions also opens possibilities for creating functional metal-organic complexes and polymers for various material applications. lifechemicals.com

Research into Proton Transport Materials (e.g., for Fuel Cells)

A significant area of research for tetrazole-containing materials is in the development of proton exchange membranes (PEMs) for fuel cells, particularly for operation at high temperatures under anhydrous (water-free) conditions. nih.govrsc.org The tetrazole ring is an effective proton conductor. researchgate.net Its nitrogen atoms can participate in hydrogen bonding networks, facilitating the transport of protons via a hopping mechanism, often referred to as the Grotthuss mechanism. researchgate.net

Studies have shown that polymers and metal-organic frameworks (MOFs) functionalized with tetrazole groups can achieve high proton conductivity. mdpi.combohrium.comnih.govresearchgate.net For example, tetrazole-based polymer membranes have demonstrated significant conductivity at temperatures up to 160°C. rsc.orgrsc.org The compound this compound could serve as a valuable building block or monomer for synthesizing such advanced proton-conducting polymers. The amine group provides a reactive site for polymerization, while the tetrazole ring provides the proton-conducting functionality.

Applications in Catalysis and Ligand Design

2-benzyl-2H-1,2,3,4-tetrazol-5-amine as a Ligand in Coordination Chemistry

The tetrazole moiety is an effective building block in coordination chemistry due to the presence of four nitrogen atoms in the heterocyclic ring, which can act as potential coordination sites. lifechemicals.comuc.pt These compounds are considered valuable ligands for creating metal-organic frameworks (MOFs) and other coordination polymers with diverse functionalities. scielo.brscielo.br The structure of tetrazole derivatives is crucial in preparing complexes as they can act as ligands to modify the reactivity and selectivity of the metal centers in a catalyst. researchgate.net

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes involving tetrazole-based ligands like 5-aminotetrazole (B145819) is well-documented. researchgate.net Typically, these complexes are prepared through hydrothermal methods or by reacting the ligand with a corresponding metal salt in a suitable solvent, such as an alcohol-water mixture. scielo.br For instance, nitrate (B79036) and chloride complexes of various divalent metals like Co(II), Ni(II), Cu(II), and Cd(II) have been synthesized with 5-aminotetrazole.

Two new Manganese(II) coordination polymers, [Mn15(atz)18(μ3-OH)4(μ3-SO4)4]n·9nH2O and [Mn8(atz)4(μ-OH)4(μ4-SO4)4(H2O)4]n·nH2O (where atz = 5-aminotetrazolate), were prepared under hydrothermal conditions. acs.org Their structures were determined by single-crystal X-ray diffraction, revealing complex 3D coordination polymers. acs.org Similarly, bifunctional tetrazole–carboxylate ligands have been used with Zn(II) to create self-assembled one- and two-dimensional complexes. rsc.org

Ligand Binding Modes and Coordination Properties

Tetrazole derivatives, including 5-aminotetrazoles, exhibit versatile coordination properties. The tetrazole ring itself can coordinate to metal ions in several ways:

Monodentate: Coordination through one of the ring nitrogen atoms.

Bidentate: Chelating to a metal center through two adjacent nitrogen atoms.

Bridging: Linking two or more metal centers, which is crucial for the formation of coordination polymers.

The exocyclic amino group in 5-aminotetrazole derivatives can also participate in coordination, although it is often the ring nitrogens that are primarily involved. In many documented complexes, 5-aminotetrazole acts as a bridging ligand, connecting two different metal ions through two of its nitrogen atoms. The specific binding mode can be influenced by the nature of the metal ion, the counter-anion, and the presence of other auxiliary ligands in the coordination sphere. scielo.br For example, in complexes with Co(II), Ni(II), and Cu(II), 5-aminotetrazole can form a distorted octahedral coordination around the metal, creating an MN6 unit. In other cases, such as with a Cu(II) nitrate complex, the nitrate groups also participate, leading to a CuN4O2 coordination environment. The tetrazole moiety has been shown to be an efficient metal chelator, capable of interacting directly with metal atoms in the active sites of metalloenzymes. nih.gov

Catalytic Activity of Tetrazole-Based Systems in Organic Reactions

Metal-organic frameworks and coordination complexes derived from tetrazole-based ligands have attracted significant attention for their catalytic potential. scielo.brscielo.br The defined and tunable structures of these materials, where the metal centers act as active sites, make them promising candidates for various catalytic transformations. scielo.br

Research into the catalytic properties of Cobalt(II) and Nickel(II) complexes with a bifunctional tetrazole-carboxylate ligand demonstrated high conversion and good selectivity in the oxidative coupling of 2,6-di-tert-butylphenol. scielo.brscielo.br The catalytic activity was found to be closely related to the coordinated environments of the metal centers. scielo.br

Role in Heterogeneous and Homogeneous Catalysis

Tetrazole-based catalytic systems can function as both heterogeneous and homogeneous catalysts, a distinction based on whether the catalyst exists in the same phase as the reactants. gneechem.comyoutube.com

Heterogeneous Catalysis: This is the more common application for tetrazole-based coordination polymers and MOFs. In this mode, the catalyst is in a solid phase while the reactants are in a liquid or gas phase. gneechem.com A key advantage is the ease of separation of the catalyst from the reaction mixture, which simplifies product purification and allows for catalyst recycling. Many recent advancements involve anchoring tetrazole-metal complexes onto solid supports, particularly magnetic nanoparticles (e.g., Fe3O4), to create highly efficient and easily recoverable heterogeneous catalysts. nih.govrsc.orgresearchgate.net These nanocatalysts benefit from a high surface-area-to-volume ratio, which enhances their reactivity. nih.govrsc.org

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically dissolved in a solvent. gneechem.comyoutube.com This often leads to higher activity and selectivity because the catalytic sites are readily accessible to the reactant molecules. gneechem.com However, separating the catalyst from the product can be challenging. The catalytic behavior of some metal complexes can be switched between homogeneous and heterogeneous pathways depending on the reaction conditions. For example, certain Copper(II) complexes used for water oxidation can act as molecular, homogeneous catalysts in neutral buffers but form a heterogeneous active copper oxide layer on an electrode surface in alkaline solutions. researchgate.net

Catalyst Reusability and Efficiency Studies

A major focus in the development of tetrazole-based catalysts is their stability and reusability, which are critical for sustainable and cost-effective chemical processes. researchgate.net Heterogeneous catalysts, particularly those on magnetic supports, have shown excellent performance in this regard. nih.govrsc.org

Studies on various nanocatalysts used for the synthesis of tetrazole derivatives have demonstrated remarkable reusability. The catalysts can often be recovered by simple filtration or by using an external magnet and reused for multiple reaction cycles without a significant drop in their catalytic activity. rsc.orgtandfonline.comsemanticscholar.org

The following table summarizes the reusability of several tetrazole-based heterogeneous catalysts reported in the literature.

| Catalyst | Reaction | Initial Yield (%) | No. of Cycles | Final Yield (%) | Reference |

| Co–Ni/Fe₃O₄@MMSHS | [2+3] Cycloaddition | 98 | 6 | >90 | nih.gov |

| Cu nano-catalyst | Tetrazole Synthesis | 94 | 5 | 81 | tandfonline.com |

| Cu/C | [3+2] Cycloaddition | ~95 | 5 | ~90 | semanticscholar.org |

| Fe₃O₄@tryptophan@Ni | Tetrazole Synthesis | High | 7 | Not specified | rsc.org |

| Fe₃O₄@L-lysine-Pd(0) | [3+2] Cycloaddition | High | 8 | Not specified | rsc.org |

These studies highlight the robustness and efficiency of modern tetrazole-based catalytic systems, making them an environmentally friendly and economically viable option for various organic transformations. nih.gov

Medicinal Chemistry Research Insights

2-benzyl-2H-1,2,3,4-tetrazol-5-amine as a Bioisostere of Carboxylic Acids

In drug design, the strategic replacement of one functional group with another that retains similar biological activity is a cornerstone of lead optimization. The tetrazole ring, a key feature of this compound, is widely recognized as a non-classical bioisostere of the carboxylic acid group. researchgate.netdrughunter.com Bioisosteres are atoms or groups of atoms that are structurally distinct but share similar physicochemical properties, enabling them to produce comparable biological effects. researchgate.net

The 5-substituted-1H-tetrazole moiety is particularly effective in mimicking the carboxylic acid function due to its comparable acidity (pKa ≈ 4.5–4.9 for tetrazoles vs. 4.2–4.5 for carboxylic acids) and planar geometry. drughunter.com This allows the tetrazole group to engage in similar ionic and hydrogen bond interactions with biological targets as a carboxylate group would. nih.govnih.gov A prominent example of this bioisosteric replacement is found in the development of the angiotensin II receptor antagonist losartan, where substituting a carboxylic acid with a tetrazole ring led to a tenfold increase in potency. nih.gov This enhancement was attributed to the tetrazole's specific topology, which positions the acidic proton optimally for interaction with the receptor. nih.gov

Replacing a carboxylic acid with a tetrazole ring, as seen in structures related to this compound, can significantly modulate a molecule's pharmacokinetic profile. Tetrazoles generally offer greater lipophilicity than their carboxylic acid counterparts, which can influence a drug's absorption, distribution, and ability to cross cell membranes. drughunter.com However, despite increased lipophilicity, membrane permeability may not always improve due to the tetrazole's capacity for strong hydrogen bonding, which increases the energy required for desolvation. drughunter.com

Furthermore, the tetrazole ring is metabolically robust. Carboxylic acids can be susceptible to metabolic conjugation pathways, such as glucuronidation, which can lead to rapid clearance from the body. The tetrazole group is more resistant to such metabolic degradation, potentially leading to improved metabolic stability and a longer duration of action. drughunter.comnih.gov

| Property | Carboxylic Acid Moiety | Tetrazole Moiety | Impact on Drug Design |

|---|---|---|---|

| Acidity (pKa) | ~4.2 - 4.5 | ~4.5 - 4.9 | Comparable acidity allows for similar ionic interactions with biological targets. drughunter.com |

| Lipophilicity | Lower | Higher | Increased lipophilicity can enhance binding to hydrophobic pockets and affect distribution. drughunter.com |

| Metabolic Stability | Susceptible to conjugation (e.g., glucuronidation) | Generally resistant to metabolic degradation | Greater stability can lead to improved bioavailability and a longer half-life. drughunter.comnih.gov |

| Hydrogen Bonding | Acceptor | Acceptor and Donor (N-H) | Can form strong hydrogen bonds, enhancing binding affinity to targets. drughunter.comnih.gov |

Bioisosteric replacement and scaffold hopping are critical strategies in modern drug discovery used to optimize lead compounds or discover novel chemical entities with improved properties. researchgate.netnih.gov Bioisosterism involves substituting a part of a molecule with other fragments that possess similar biological properties. researchgate.net This technique is used to enhance potency, alter selectivity, reduce toxicity, or improve the pharmacokinetic profile of a compound. researchgate.net